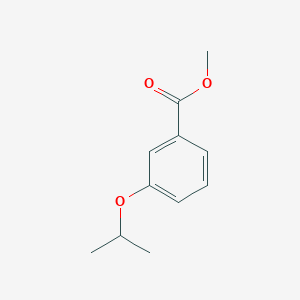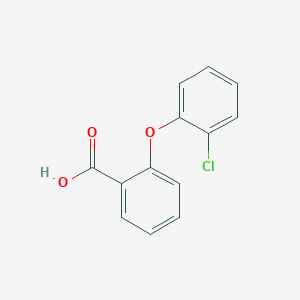
2-(2-chlorophenoxy)benzoic Acid
Overview
Description
2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is a compound that has a molecular weight of 248.662 and a molecular formula of C13H9ClO3 . It is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor .
Synthesis Analysis
The synthesis of 2-(2-chlorophenoxy)benzoic Acid involves several steps. The key intermediate of the synthesis, 2-(2-chlorophenoxy) benzoic acid hydrazide, is prepared by the reaction of the corresponding ester with hydrazine hydrate . Refluxing this intermediate in formic acid followed by heating the resulting formilated compound in xylene with P2O5 provides the final product .Molecular Structure Analysis
The molecular structure of 2-(2-chlorophenoxy)benzoic Acid consists of a benzene ring attached to a carboxylic acid group and a chlorophenoxy group . The exact mass of the molecule is 248.024017 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 354.7±27.0 °C at 760 mmHg . The flash point is 168.3±23.7 °C . The compound is expected to have a LogP value of 3.47, indicating its lipophilic nature .Scientific Research Applications
Ion Channel Modulation
CBA has been investigated as a small molecule inhibitor for TMEM206 , an ion channel that conducts chloride ions across plasma and vesicular membranes. Specifically, CBA inhibits TMEM206-mediated currents, making it a promising scaffold for future TMEM206 inhibitors .
Colorectal Cancer Research
In colorectal cancer cells, TMEM206 does not play a critical role in acid-induced cell death. However, CBA effectively inhibits TMEM206 at low pH (IC50 = 9.55 µM), making it valuable for functional studies at pH 4.5. Researchers are exploring CBA’s potential as an anti-cancer agent .
Anion Channel Function
Chloride ions (Cl-) are essential for various physiological processes. CBA’s inhibition of TMEM206 highlights its relevance in regulating cell volume, vesicular acidification, and transepithelial transport. Investigating CBA’s effects on other anion channels could yield further insights .
Cardiovascular Research
While not directly related to CBA, understanding ion channels like TMEM206 can impact cardiovascular health. For instance, inhibition of TRPM4 (another ion channel) has been shown to protect rat hearts from hypoxia-reoxygenation injury .
Drug Development
CBA’s specificity as a TMEM206 inhibitor suggests its potential as a lead compound for drug development. Researchers can explore modifications to enhance its efficacy and selectivity .
Neurological Studies
Although not directly studied, CBA’s impact on ion channels may have implications for neuronal function. Investigating its effects on other channels involved in neurotransmission could be valuable .
Mechanism of Action
Target of Action
The primary target of 2-(2-chlorophenoxy)benzoic Acid, also known as CBA, is TMEM206 , a transmembrane protein . TMEM206 is an ion channel that conducts chloride ions (Cl-) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .
Mode of Action
CBA acts as a small molecule inhibitor of TMEM206 . It inhibits TMEM206 mediated currents, thereby affecting the flow of chloride ions across the plasma and vesicular membranes . The inhibition is more effective at low pH, with an IC50 value of 9.55 µM .
Biochemical Pathways
CBA’s action primarily affects the chloride ion transport pathways regulated by TMEM206 . By inhibiting TMEM206, CBA disrupts the normal flow of chloride ions, which can have downstream effects on cell volume, vesicular acidification, transepithelial transport, and cellular signaling .
Pharmacokinetics
It is noted that cba is a cell-penetrant molecule , suggesting that it can be absorbed and distributed within the body to reach its target sites.
Action Environment
The efficacy of CBA is influenced by the pH of its environment . . This suggests that the acidity of the environment can significantly impact the action, efficacy, and stability of CBA.
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQHBOGXNKBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)benzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



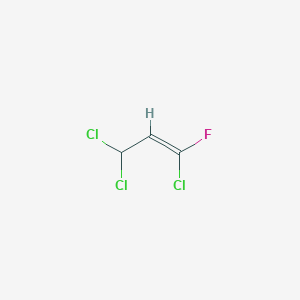
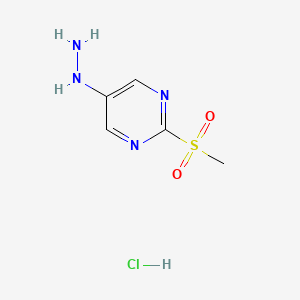
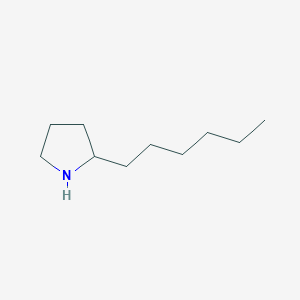

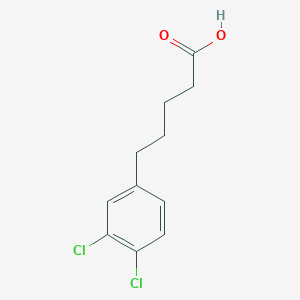
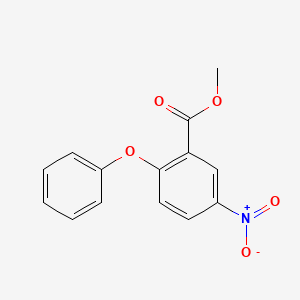

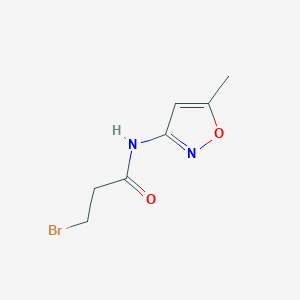


![[3,4,5,6-Tetrakis(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B3041725.png)
